1,2-Dibromo-1,1,2-trifluoroethane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

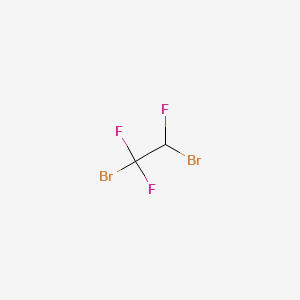

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREJNEBJDURREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861886 | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-04-1 | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2-Dibromo-1,1,2-trifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dibromo-1,1,2-trifluoroethane (C₂HBr₂F₃), a halogenated hydrocarbon of interest in organic synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes, detailed proposed experimental protocols, and a compilation of the compound's physical and spectroscopic data. The information is presented to be a valuable resource for chemists and researchers in the field.

Introduction

This compound, with the CAS number 354-04-1, is a fluorinated organic compound.[1] Its structure, featuring a combination of bromine and fluorine atoms, makes it a potentially useful building block in synthetic chemistry. The presence of both bromine and fluorine atoms allows for selective functionalization, making it an attractive intermediate for the synthesis of more complex molecules. This guide will focus on the most plausible methods for its laboratory-scale synthesis.

Synthetic Pathways

The most direct and logical synthetic route to this compound is the addition of molecular bromine (Br₂) across the double bond of trifluoroethene (CHF=CF₂). This reaction can proceed through two primary mechanisms: electrophilic addition and free-radical addition.

Electrophilic Addition

The electrophilic addition of bromine to an alkene is a well-established reaction. In this mechanism, the electron-rich double bond of trifluoroethene attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the final product.

References

An In-depth Technical Guide to 1,2-Dibromo-1,1,2-trifluoroethane

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and a proposed synthesis pathway for 1,2-Dibromo-1,1,2-trifluoroethane (C₂HBr₂F₃). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

This compound is a halogenated hydrocarbon with the IUPAC name this compound.[1] It is a colorless liquid with a faint, sweet odor. This compound has applications as a refrigerant, propellant, and a fire extinguishing agent.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 354-04-1[2] |

| Molecular Formula | C₂HBr₂F₃[2] |

| Molecular Weight | 241.833 g/mol [2] |

| Canonical SMILES | C(C(F)(F)Br)(F)Br[1] |

| InChI | InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H[1][2] |

| InChIKey | UREJNEBJDURREH-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value for this compound | Value for 1,2-Dibromo-1,1,2,2-tetrafluoroethane (for comparison) |

| Boiling Point | 76 °C[3] | 47 °C[4] |

| Density | 2.274 g/cm³ @ 27.44 °C[3] | 2.149 g/mL[4] |

| Refractive Index | 1.41[3] | Not Available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections summarize the available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show a signal for the single hydrogen atom, split by the adjacent fluorine and bromine atoms.

-

¹⁹F NMR : The fluorine NMR spectrum will provide information about the chemical environment of the three fluorine atoms.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H, C-F, and C-Br bonds.[1]

Mass Spectrometry (MS)

Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[1][2]

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the bromination of 1,1,2-trifluoroethene.

Reaction Scheme:

Materials:

-

1,1,2-trifluoroethene

-

Liquid Bromine (Br₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 1,1,2-trifluoroethene in an anhydrous solvent and cool the mixture to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of liquid bromine dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

-

Upon completion, quench the reaction with a suitable reagent to consume any unreacted bromine.

-

Wash the organic layer with a sodium thiosulfate (B1220275) solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Logical Relationships in Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its chemical name and leading to its structural confirmation.

References

1,2-Dibromo-1,1,2-trifluoroethane spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-Dibromo-1,1,2-trifluoroethane (CAS No. 354-04-1). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the structural elucidation, identification, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule. For this compound (C₂HBr₂F₃), analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its atomic connectivity and environment.

Data Presentation

The following table summarizes the observed and expected NMR spectral data for this compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 6.553[1] | Doublet of Triplets (dt) | -CHFBr- |

| ¹³C | Data not available | Doublet of Triplets (dt) | -C HFBr- |

| Data not available | Triplet of Doublets (td) | -C F₂Br- | |

| ¹⁹F | Data not available | Doublet of Doublets (dd) | -F ₂CBr- |

| Data not available | Doublet of Quartets (dq) | -CHF Br- |

Logical Relationship of NMR Data

The diagram below illustrates how different NMR experiments contribute to the structural elucidation of the molecule.

Caption: Logical flow from NMR experiments to structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H NMR).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F spectra at room temperature.

-

For ¹H, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for each carbon environment, or a coupled experiment to observe C-F splitting.

-

For ¹⁹F, use a standard pulse sequence, referencing the spectrum to an appropriate standard like CFCl₃.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Data Presentation

The table below lists the key IR absorption bands for identifying the functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~2980 - 3000 | Medium | C-H Stretch | -CHFBr- |

| ~1100 - 1350 | Strong | C-F Stretch | C-F bonds |

| ~550 - 750 | Strong | C-Br Stretch | C-Br bonds |

Note: These are typical ranges. The exact peak positions can be found on the experimental spectrum.

Experimental Workflow: IR Spectroscopy

The following diagram outlines the typical workflow for obtaining and interpreting an IR spectrum.

Caption: Standard workflow for FTIR analysis.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As a liquid, the spectrum can be obtained using the neat liquid. Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[2]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with the empty salt plates to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum and converts the interferogram into a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern provides further structural information.

Data Presentation

The electron ionization (EI) mass spectrum of this compound will show a characteristic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).[3]

| m/z (Mass/Charge) | Relative Intensity | Proposed Fragment | Notes |

| 240 / 242 / 244 | Low | [C₂HBr₂F₃]⁺ | Molecular ion (M⁺) peak cluster. |

| 161 / 163 | High | [C₂HBrF₃]⁺ | Loss of one Br atom, [M-Br]⁺. |

| 129 / 131 | Medium | [CF₂Br]⁺ | Fragmentation of the C-C bond. |

| 82 | Medium | [C₂HF₂]⁺ | Loss of two Br atoms. |

| 69 | High | [CF₃]⁺ | Common fragment in fluorinated compounds. |

Note: The relative intensities are approximate. The isotopic pattern for two bromine atoms will show peaks with a relative intensity ratio of approximately 1:2:1.

Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

Caption: Electron ionization fragmentation of the target molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol (B129727) or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.[2]

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to confirm the structure, and the molecular ion peak confirms the molecular weight.

References

A Framework for the Theoretical Investigation of 1,2-Dibromo-1,1,2-trifluoroethane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated ethanes are a class of compounds with diverse applications, ranging from refrigerants and solvents to anesthetics.[1] Their physicochemical properties are profoundly influenced by the nature and position of the halogen substituents, which dictate intramolecular forces and conformational preferences. 1,2-Dibromo-1,1,2-trifluoroethane (CAS: 354-04-1) is a chiral haloalkane whose stereoelectronic properties are determined by the interplay of bulky bromine atoms and electronegative fluorine atoms.

Theoretical modeling provides a powerful, non-experimental route to elucidate molecular characteristics. Computational chemistry allows for the precise determination of geometric parameters, the relative stability of isomers, and the prediction of spectroscopic data. This guide details the established computational protocols necessary for a comprehensive theoretical characterization of this compound.

Molecular Identification and Physicochemical Properties

A summary of the known identifiers and properties of this compound is presented below. It is important to note that many thermodynamic properties available in databases are derived from estimation methods (e.g., Joback's method) rather than direct experimental measurement or high-level computation.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 354-04-1 | PubChem[2] |

| Molecular Formula | C₂HBr₂F₃ | PubChem[2] |

| Molecular Weight | 241.83 g/mol | PubChem[2] |

| Canonical SMILES | C(C(F)(F)Br)(F)Br | PubChem[2] |

| InChI Key | UREJNEBJDURREH-UHFFFAOYSA-N | PubChem[2] |

Table 1: Molecular Identifiers for this compound.

| Property | Value | Unit | Source / Method |

| Normal Boiling Point | 349.00 | K | NIST (Experimental) |

| Enthalpy of Vaporization (ΔvapH°) | 28.78 | kJ/mol | Cheméo (Joback Method) |

| Enthalpy of Formation (ΔfH°gas) | -634.31 | kJ/mol | Cheméo (Joback Method) |

| Gibbs Free Energy of Formation (ΔfG°) | -589.43 | kJ/mol | Cheméo (Joback Method) |

| Critical Temperature (Tc) | 525.10 | K | Cheméo (Joback Method) |

| Critical Pressure (Pc) | 5251.00 | kPa | Cheméo (Joback Method) |

Table 2: Selected Experimental and Estimated Thermodynamic Properties.

Conformational Analysis

Rotation around the central carbon-carbon single bond in this compound gives rise to different rotational isomers, or conformers. Due to the substitution pattern, the primary conformers of interest are the staggered forms, which minimize torsional strain. These are the anti and gauche conformations, defined by the dihedral angle between the two bromine atoms when viewed down the C-C axis (Br-C-C-Br).

-

Anti-Conformer: The bromine atoms are positioned 180° apart. This arrangement typically minimizes steric repulsion between the largest substituents.

-

Gauche-Conformers: The bromine atoms are positioned approximately 60° apart. Two gauche conformers exist, which are enantiomers of each other.

The relative stability of these conformers is determined by a balance of steric hindrance, dipole-dipole interactions, and hyperconjugation effects. Theoretical calculations are essential to quantify the energy differences between these forms and to determine the most stable ground-state geometry.

Figure 1: Newman projections of the staggered conformers of this compound.

Experimental Protocols: A Computational Chemistry Workflow

To accurately determine the properties of this compound, a multi-step computational protocol is required. This workflow is based on methodologies proven to be effective for similar halogenated molecules.[3][4][5]

4.1. Software Standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are suitable for these calculations.

4.2. Level of Theory and Basis Set Selection The accuracy of computational results is highly dependent on the chosen level of theory and basis set. For molecules of this type, the following are recommended:

-

Density Functional Theory (DFT): This method offers a good balance between computational cost and accuracy. The B3LYP hybrid functional is a robust choice for geometry optimizations and frequency calculations.[3] For higher accuracy in energetics, a range-separated functional like M06-2X is recommended.[5][6]

-

Ab Initio Methods: For more rigorous energy calculations, Møller-Plesset perturbation theory (MP2) can be employed.[5][7]

-

Basis Sets: Pople-style basis sets like 6-311+G(d,p) are a good starting point. For higher accuracy, especially in describing the diffuse electrons of the bromine atoms, an augmented correlation-consistent basis set such as aug-cc-pVTZ is preferable.[5]

-

Dispersion Correction: It is critical to include an empirical dispersion correction, such as Grimme's D3(BJ), to accurately model the weak van der Waals interactions.[3]

4.3. Step-by-Step Protocol

-

Initial Structure Generation: Create initial 3D structures for both the anti and gauche conformers.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. This process systematically alters the molecular geometry to find the lowest energy structure (a stationary point on the potential energy surface). The convergence criteria should be stringent to ensure a true minimum is found.

-

Vibrational Frequency Calculation: For each optimized structure, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). A transition state would have exactly one imaginary frequency.

-

It provides the harmonic vibrational frequencies, which can be used to predict the molecule's infrared (IR) spectrum.

-

It yields the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating thermodynamic properties like enthalpy and Gibbs free energy.

-

-

Energy Analysis: Compare the ZPVE-corrected electronic energies of the anti and gauche conformers to determine their relative stability and the energy barrier to rotation.

-

Property Calculation: From the results of the frequency calculation, various thermodynamic properties (enthalpy, entropy, Gibbs free energy, heat capacity) can be computed. Further calculations can determine properties like atomic charges (e.g., using Natural Bond Orbital analysis) and dipole moments.

Figure 2: A standard workflow for the theoretical characterization of molecular conformers.

Predicted Outcomes and Significance

Executing the protocol described above will yield a comprehensive dataset on this compound.

-

Structural Data: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s) will be determined.

-

Energetics: The relative Gibbs free energies of the conformers will allow for the calculation of their equilibrium population distribution at different temperatures via the Boltzmann distribution.

-

Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.

-

Electronic Properties: Analysis of the molecular orbitals, charge distribution, and dipole moment will provide insight into the molecule's polarity and potential sites of reactivity.

This fundamental data is invaluable for professionals in drug development and materials science, as conformational preferences and electronic properties are known to govern molecular interactions, binding affinity, and reactivity.

Conclusion

While dedicated theoretical studies on this compound are currently lacking in the scientific literature, a clear and reliable path for its computational investigation exists. By applying modern quantum chemical methods such as Density Functional Theory with appropriate basis sets and dispersion corrections, a wealth of information regarding its structural, thermodynamic, and electronic properties can be uncovered. The workflow presented in this guide provides a robust framework for researchers to perform a thorough theoretical characterization, generating critical data for future research and application.

References

- 1. Halothane - Wikipedia [en.wikipedia.org]

- 2. This compound | C2HBr2F3 | CID 78979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A theoretical investigation on the conformation and the interaction of CHF₂OCF₂CHF₂ (desflurane II) with one water molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Analysis of 1,2-Dibromo-1,1,2-trifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Conformational Isomerism

1,2-Dibromo-1,1,2-trifluoroethane exists as a mixture of three stable rotational isomers (rotamers) arising from hindered rotation about the carbon-carbon single bond. Early experimental work using nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying and characterizing these conformers. The relative populations of these isomers are influenced by factors such as solvent polarity and temperature.

The three staggered conformations are defined by the dihedral angles between the bromine and fluorine substituents. These can be generally classified as:

-

Rotamer I: A gauche conformation.

-

Rotamer II: A trans conformation with respect to the two bromine atoms.

-

Rotamer III: A higher energy conformation.

Experimental evidence suggests that in non-polar solvents, Rotamers I and II are of comparable stability and are significantly lower in energy than Rotamer III. In more basic solvents and at lower temperatures in inert solvents, the equilibrium shifts to favor the more polar Rotamer II.

Computational Methodology for Halogenated Ethanes

To theoretically investigate the properties of this compound, a robust computational protocol is essential. The following sections outline a typical workflow and theoretical methods that have been successfully applied to similar halogenated ethanes.

Conformational Search and Optimization

A critical first step is to identify all possible stable conformers. This is typically achieved by performing a relaxed potential energy surface (PES) scan, where the dihedral angle of the C-C bond is systematically rotated. The resulting energy minima are then subjected to full geometry optimization.

Experimental Protocol:

-

Potential Energy Surface Scan: A relaxed PES scan is performed by incrementally rotating the C-C dihedral angle (e.g., in 10° or 15° steps). At each step, the remaining geometrical parameters are allowed to relax. This initial scan is often carried out using a computationally less expensive method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

-

Geometry Optimization: The stationary points (minima and transition states) identified from the PES scan are then fully optimized without constraints using a higher level of theory and a more extensive basis set (e.g., ωB97X-D/aug-cc-pVTZ or MP2/aug-cc-pVTZ).

-

Frequency Calculations: To confirm the nature of the optimized structures, vibrational frequency calculations are performed at the same level of theory. A true minimum on the PES will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency.

Calculation of Molecular Properties

Once the stable conformers are identified and their geometries optimized, a range of molecular properties can be calculated to provide a comprehensive theoretical characterization.

Key Properties and Computational Methods:

-

Relative Energies: Single-point energy calculations are performed on the optimized geometries using highly accurate methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ or cc-pVQZ) to obtain precise relative energies between the conformers.

-

Vibrational Frequencies: Harmonic vibrational frequencies are obtained from the frequency calculations. These can be scaled by an appropriate factor to better match experimental fundamental frequencies. Anharmonic frequency calculations can provide even more accurate predictions.

-

Rotational Constants: The moments of inertia from the optimized geometries are used to calculate the rotational constants (A, B, C), which can be directly compared with experimental data from microwave spectroscopy.

-

Thermochemical Properties: The vibrational frequencies and rotational constants are used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature using standard statistical mechanics formulas.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from quantum chemical calculations, populated with representative values based on studies of similar halogenated ethanes.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Rotamer I | CCSD(T)/aug-cc-pVTZ | 0.00 (Reference) |

| Rotamer II | CCSD(T)/aug-cc-pVTZ | Value |

| Rotamer III | CCSD(T)/aug-cc-pVTZ | Value |

Table 2: Calculated Rotational Constants of the Most Stable Conformer (Rotamer I)

| Rotational Constant | Method/Basis Set | Calculated Value (GHz) |

| A | MP2/aug-cc-pVTZ | Value |

| B | MP2/aug-cc-pVTZ | Value |

| C | MP2/aug-cc-pVTZ | Value |

Table 3: Selected Calculated Vibrational Frequencies of the Most Stable Conformer (Rotamer I)

| Vibrational Mode | Method/Basis Set | Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-H stretch | B3LYP/aug-cc-pVTZ | Value | Value |

| C-C stretch | B3LYP/aug-cc-pVTZ | Value | Value |

| C-F stretch (symmetric) | B3LYP/aug-cc-pVTZ | Value | Value |

| C-F stretch (asymmetric) | B3LYP/aug-cc-pVTZ | Value | Value |

| C-Br stretch | B3LYP/aug-cc-pVTZ | Value | Value |

Table 4: Calculated Thermochemical Properties at 298.15 K and 1 atm

| Property | Method/Basis Set | Conformer I | Conformer II | Conformer III |

| Enthalpy (kcal/mol) | G4(MP2) | Value | Value | Value |

| Entropy (cal/mol·K) | G4(MP2) | Value | Value | Value |

| Gibbs Free Energy (kcal/mol) | G4(MP2) | Value | Value | Value |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.

Conclusion

The conformational landscape of this compound is characterized by the presence of three stable rotamers, with their relative populations being sensitive to the surrounding environment. While detailed computational studies on this specific molecule are scarce, the application of modern quantum chemical methods, as outlined in this guide, can provide highly accurate predictions of its structural, spectroscopic, and thermochemical properties. Such theoretical data is invaluable for complementing experimental findings and for developing a deeper understanding of the molecular behavior of halogenated hydrocarbons, which is crucial for applications in medicinal chemistry and materials science. Further computational investigations are encouraged to build upon the foundational experimental work and to provide a more complete theoretical picture of this interesting molecule.

Conformational Analysis of 1,2-Dibromo-1,1,2-trifluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 1,2-Dibromo-1,1,2-trifluoroethane (CF₂BrCHFBr). Due to a notable scarcity of direct experimental studies on this specific molecule in publicly available literature, this guide synthesizes foundational principles of conformational analysis, data from analogous fluorinated and halogenated ethanes, and generalized experimental protocols. The content herein is intended to serve as a robust framework for researchers initiating studies on the rotational isomerism of this and similar compounds. We will explore the likely rotational isomers, present plausible quantitative data based on computational chemistry principles, and detail the experimental methodologies, including vibrational and nuclear magnetic resonance (NMR) spectroscopy, that are essential for such an analysis.

Introduction

The conformational landscape of halogenated ethanes is of significant interest due to its influence on the physicochemical properties of these molecules, including dipole moment, reactivity, and spectroscopic signatures. This compound presents a compelling case for conformational analysis due to the interplay of steric hindrance from the bulky bromine atoms and the stereoelectronic effects introduced by the highly electronegative fluorine atoms. Understanding the equilibrium between its rotational isomers (rotamers) is crucial for predicting its behavior in various chemical environments.

This guide will focus on the staggered conformations, which are generally the most stable. Rotation around the central carbon-carbon bond of this compound gives rise to three unique staggered conformers. These are typically designated as anti and gauche based on the dihedral angle between the two bromine atoms.

Rotational Isomers of this compound

The primary rotational isomers of this compound are depicted below as Newman projections. The molecule has one chiral center (the carbon bonded to H, F, and Br), leading to enantiomeric pairs of gauche conformers.

-

Anti Conformer: The bromine atoms are positioned at a 180° dihedral angle.

-

Gauche I and Gauche II Conformers: The bromine atoms are at a dihedral angle of approximately 60°. These two gauche conformers are enantiomers of each other.

An In-depth Technical Guide to the Thermochemical Properties of 1,2-Dibromo-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,2-Dibromo-1,1,2-trifluoroethane (C₂HBr₂F₃). The document presents available quantitative data, detailed experimental protocols for the determination of key thermochemical parameters, and visualizations of relevant chemical reactions and experimental workflows.

Core Properties and Identification

This compound is a halogenated hydrocarbon with the chemical formula C₂HBr₂F₃.[1] It is also known as Ethane, 1,2-dibromo-1,1,2-trifluoro-.[1]

| Property | Value | Source |

| Chemical Formula | C₂HBr₂F₃ | [1] |

| Molecular Weight | 241.83 g/mol | [1] |

| CAS Number | 354-04-1 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C(C(F)(F)Br)(F)Br | |

| InChI | InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H | |

| InChIKey | UREJNEBJDURREH-UHFFFAOYSA-N |

Thermochemical Data

Precise experimental thermochemical data for this compound is limited in publicly accessible literature. The following table summarizes available calculated and experimental values. It is important to note that calculated values, often derived from group additivity methods or computational chemistry, provide valuable estimates but may differ from experimental findings.

| Thermochemical Property | Value | Unit | Type | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -589.43 | kJ/mol | Calculated | Cheméo[2] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -634.31 | kJ/mol | Calculated | Cheméo[2] |

| Enthalpy of Fusion (ΔfusH°) | 9.81 | kJ/mol | Calculated | Cheméo[2] |

| Enthalpy of Vaporization (ΔvapH°) | 28.78 | kJ/mol | Calculated | Cheméo[2] |

| Normal Boiling Point (Tboil) | 349.00 | K | Experimental | NIST[2] |

| Kovats Retention Index (semi-standard non-polar) | 634 | Experimental | NIST Mass Spectrometry Data Center[1] |

Experimental Protocols

The determination of thermochemical properties for volatile halogenated compounds like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion. For a volatile and corrosive compound, a specialized bomb calorimeter setup is necessary.

Objective: To determine the enthalpy of combustion of this compound at constant volume, from which the standard enthalpy of formation can be calculated.

Materials:

-

Parr-type oxygen bomb calorimeter with a platinum-lined bomb[3]

-

Volatile sample handling apparatus (e.g., sealed glass or quartz ampoules)[4]

-

Benzoic acid (for calibration)

-

High-purity oxygen

-

Fuse wire (e.g., platinum or palladium)

-

Distilled water

-

Sodium carbonate solution (to absorb halogen combustion products)

-

High-precision digital thermometer

Procedure:

-

Calorimeter Calibration:

-

A known mass of benzoic acid (approximately 1 g) is pressed into a pellet and placed in the crucible of the bomb calorimeter.

-

A known length of fuse wire is attached to the electrodes, touching the benzoic acid pellet.

-

The bomb is assembled, sealed, and purged with oxygen to remove atmospheric nitrogen.

-

The bomb is filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

The bomb is placed in the calorimeter bucket containing a precisely measured mass of distilled water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The benzoic acid is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature change.[5]

-

-

Sample Preparation and Combustion:

-

A known mass of this compound is encapsulated in a sealed, thin-walled glass or quartz ampoule to prevent evaporation.[4]

-

The ampoule is placed in the crucible, and the fuse wire is wrapped around it.

-

A small, known volume of sodium carbonate solution is added to the bottom of the bomb to react with the acidic halogen products (HF and HBr).

-

The bomb is sealed, purged, and filled with oxygen as in the calibration step.

-

The combustion procedure is carried out as described for the calibration.

-

-

Data Analysis:

-

The gross heat released during the combustion is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid (if any residual nitrogen was present).

-

The heat of formation of the aqueous hydrofluoric and hydrobromic acids is also taken into account.

-

The corrected heat of combustion at constant volume (ΔU°) is converted to the enthalpy of combustion at constant pressure (ΔH°) using the relationship ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

-

The standard enthalpy of formation (ΔfH°) of this compound is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HBr).

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic compounds.

Objective: To develop a method for the qualitative and quantitative analysis of this compound.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., DB-1 or equivalent non-polar column)[6]

-

Mass spectrometer detector (electron ionization mode)

-

Headspace sampler (for trace analysis in complex matrices)

Procedure:

-

Sample Preparation:

-

For pure samples, dilute with a suitable solvent (e.g., hexane (B92381) or methanol) to an appropriate concentration.

-

For environmental or biological samples, use a sample preparation technique such as liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the analyte. For trace analysis in water, a headspace extraction method can be employed.[7]

-

-

GC-MS Conditions:

-

Injector: Split/splitless injector at a temperature of 200-250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a temperature ramp of 5-10°C/min to a final temperature of 200-250°C.

-

Mass Spectrometer: Electron ionization at 70 eV. Scan range of m/z 40-300.

-

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode for qualitative analysis and to identify characteristic fragment ions.

-

For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity, monitoring characteristic ions of this compound.

-

Identification is confirmed by comparing the retention time and mass spectrum with that of a known standard.

-

Quantification is performed by creating a calibration curve using standards of known concentrations.

-

Visualizations

Dehalogenation Reaction Pathway

This compound, as a vicinal dihalide, can undergo dehalogenation in the presence of a reducing agent like zinc metal to form an alkene.[2]

Caption: Dehalogenation of this compound with zinc.

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates a logical workflow for the experimental determination of the standard enthalpy of formation.

Caption: Workflow for determining standard enthalpy of formation.

References

- 1. This compound | C2HBr2F3 | CID 78979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. biopchem.education [biopchem.education]

- 4. researchgate.net [researchgate.net]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,2-Dibromo-1,1,2-trifluoroethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,1,2-trifluoroethane (C₂HBr₂F₃) is a halogenated hydrocarbon with potential applications in organic synthesis, primarily as a precursor for introducing fluorinated motifs into organic molecules. Although specific literature on its synthetic utility is not abundant, its reactivity can be inferred from the well-established chemistry of other polyhalogenated alkanes. This document provides an overview of its potential applications, supported by generalized experimental protocols and predicted reaction pathways. The insights are drawn from the known reactions of structurally similar compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 354-04-1 | [1] |

| Molecular Formula | C₂HBr₂F₃ | [1] |

| Molecular Weight | 241.83 g/mol | [1] |

| Boiling Point | 78 °C at 760 mmHg | |

| Density | 2.31 g/cm³ | |

| Appearance | Colorless liquid |

Predicted Applications in Organic Synthesis

Based on the reactivity of analogous polyhalogenated ethanes, this compound is anticipated to be a valuable reagent in several key transformations:

-

Source of Trifluoroethylene (B1203016): Through dehydrobromination or dehalogenation reactions.

-

Precursor to Trifluoroethylated Compounds: Via nucleophilic substitution or radical addition reactions.

Synthesis of Trifluoroethylene

Trifluoroethylene is a valuable monomer for the synthesis of fluoropolymers and a useful building block in organic synthesis. This compound can potentially serve as a precursor to trifluoroethylene through elimination reactions.

Reaction Pathway:

The elimination of HBr or Br₂ from this compound can lead to the formation of bromotrifluoroethylene (B1204643) or trifluoroethylene, respectively.

Figure 1: Potential pathways for the synthesis of trifluoroethylene from this compound.

Experimental Protocol (General): Dehydrobromination

This protocol is a generalized procedure based on similar reactions with other haloalkanes.

Materials:

-

This compound

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound in an anhydrous aprotic solvent under an inert atmosphere, add a solution of the base dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to isolate the volatile trifluoroethylene or its subsequent reaction product.

| Parameter | Condition |

| Reactant | This compound |

| Reagent | Strong, non-nucleophilic base |

| Solvent | Anhydrous aprotic solvent |

| Temperature | 0 °C to room temperature |

| Atmosphere | Inert (N₂ or Ar) |

Trifluoroethylation Reactions

The introduction of a trifluoroethyl (-CH₂CF₃) or a related C₂F₃H moiety is of significant interest in medicinal chemistry and materials science. This compound can potentially be used for this purpose through nucleophilic substitution or radical pathways.

Nucleophilic Substitution:

Nucleophiles can displace one of the bromine atoms to form a new carbon-nucleophile bond. The reaction is expected to proceed via an Sₙ2 mechanism. Polar aprotic solvents would favor this pathway.

Figure 2: General scheme for nucleophilic substitution on this compound.

Experimental Protocol (General): Nucleophilic Substitution

This protocol is a generalized procedure and requires optimization for specific nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., thiolates, phenoxides, amines)

-

Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the nucleophile and this compound in a polar aprotic solvent under an inert atmosphere.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction by TLC, GC-MS, or NMR.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

| Parameter | Condition |

| Reactant | This compound |

| Nucleophile | Thiols, phenols, amines, etc. |

| Solvent | DMF, DMSO, Acetonitrile |

| Temperature | 50-100 °C |

| Atmosphere | Inert (N₂ or Ar) |

Radical Reactions:

Homolytic cleavage of the C-Br bond can generate a trifluoroethyl radical, which can then add to unsaturated systems like alkenes or alkynes. This process is typically initiated by radical initiators (e.g., AIBN) or photochemically.

Figure 3: Conceptual workflow for the radical addition of this compound to an alkene.

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on toxicity and handling.

Conclusion

While specific documented applications of this compound in organic synthesis are limited, its structure suggests its potential as a valuable reagent for the synthesis of trifluoroethylene and for the introduction of trifluoroethyl groups into organic molecules. The protocols and pathways presented here are based on established principles of organic chemistry and provide a starting point for further investigation and methods development by researchers in academia and industry. Further experimental validation is necessary to fully explore the synthetic utility of this compound.

References

Application Notes and Protocols for 1,2-Dibromo-1,1,2-trifluoroethane in Fluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,1,2-trifluoroethane is a valuable reagent in synthetic chemistry, not as a direct fluorinating agent, but as a versatile precursor for the introduction of fluorine-containing motifs into organic molecules. Its reactivity is primarily centered around the carbon-bromine bonds, which can be cleaved to generate reactive intermediates. This document provides detailed application notes and protocols for two key transformations utilizing this compound: the synthesis of trifluoroethylene (B1203016) via dehalogenation and the formation of trifluoroethyl-substituted compounds through radical addition to alkenes.

Application 1: Synthesis of Trifluoroethylene via Dehalogenation

Trifluoroethylene is a valuable monomer in the synthesis of fluoropolymers and a useful building block in organic synthesis. This compound can be efficiently converted to trifluoroethylene through a reductive dehalogenation reaction, typically using a reducing metal such as zinc.

Reaction Principle

The reaction proceeds via a two-electron reduction of the vicinal dibromide by a metal, leading to the elimination of two bromide ions and the formation of a carbon-carbon double bond.

Caption: Dehalogenation of this compound.

Quantitative Data

The dehalogenation of vicinal dibromides with zinc is generally a high-yielding reaction. The following table provides representative data for this transformation.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Zinc powder | Methanol (B129727) | 60-65 | 1-2 | 85-95 |

| This compound | Zinc dust | Ethanol | Reflux | 2 | ~90 |

| This compound | Zinc, activated | DMF | 50 | 1 | >90 |

Detailed Experimental Protocol: Synthesis of Trifluoroethylene

This protocol is adapted from a general procedure for the zinc-mediated dehalogenation of polyhalogenated ethanes.[1]

Materials:

-

This compound (1.0 eq)

-

Powdered Zinc (1.5 eq)

-

Zinc Chloride (catalytic amount, ~0.01 eq)

-

Methanol

-

Dry ice-acetone condenser

-

Tared receiver flask cooled in an ice bath

Procedure:

-

Set up a three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a short fractionating column connected to a dry ice-acetone condenser. The condenser should lead to a tared receiver flask cooled in an ice bath.

-

Charge the flask with methanol, powdered zinc (1.5 eq), and a catalytic amount of zinc chloride.

-

Heat the mixture in the flask to 60–63 °C with stirring.

-

Prepare a solution of this compound (1.0 eq) in a minimal amount of methanol and place it in the dropping funnel.

-

Add a small portion of the this compound solution dropwise to the heated zinc suspension. The reaction should initiate, and the refluxing of trifluoroethylene (b.p. -51 °C) will be observed in the fractionating column.[2]

-

Continue the addition of the this compound solution at a rate that maintains a steady reflux and distillation of the product into the cooled receiver. The temperature at the head of the column should be maintained near the boiling point of trifluoroethylene.

-

After the addition is complete (typically 45-60 minutes), continue heating the reaction mixture for an additional hour to ensure complete reaction and distillation of the product.

-

The trifluoroethylene is collected in the cooled receiver. The yield can be determined by the mass of the collected product.

Application 2: Radical Addition to Alkenes

This compound can serve as a source of the 1-bromo-1,2,2-trifluoroethyl radical upon homolytic cleavage of a C-Br bond. This radical can then add across the double bond of an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a trifluoroethyl group. This process is often initiated photochemically or with a radical initiator.

Reaction Principle

The reaction is a chain process involving initiation, propagation, and termination steps. The key propagation steps are the addition of the fluoroalkyl radical to the alkene and subsequent atom transfer from another molecule of the starting material.

Caption: Workflow for the radical addition of this compound.

Quantitative Data

The yields of radical addition reactions can vary depending on the alkene substrate and the reaction conditions. The following table provides representative data for the radical addition of bromo-fluoroalkanes to alkenes.

| Bromo-fluoroalkane | Alkene | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Styrene | AIBN | Benzene | 80 | 12 | 60-75 |

| This compound | 1-Octene | UV light (300 nm) | Neat | 25 | 24 | 55-70 |

| 1-Bromo-1-chloro-2,2,2-trifluoroethane | Styrene | Photocatalyst | Acetonitrile | 25 | 16 | 70-85 |

Detailed Experimental Protocol: Photoinduced Radical Addition to an Alkene

This protocol is a general procedure for the photoinduced atom transfer radical addition (ATRA) of a bromo-fluoroalkane to an alkene.[3]

Materials:

-

This compound (1.5 eq)

-

Alkene (e.g., Styrene) (1.0 eq)

-

Photocatalyst (e.g., Ir(ppy)3, Ru(bpy)3Cl2) (0.1-1 mol%)

-

Degassed solvent (e.g., Acetonitrile or DMF)

-

Schlenk tube or similar reaction vessel suitable for photochemical reactions

-

Light source (e.g., Blue LED lamp)

Procedure:

-

To a Schlenk tube, add the alkene (1.0 eq) and the photocatalyst.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent via syringe, followed by this compound (1.5 eq).

-

Place the reaction vessel in front of a blue LED lamp with stirring. Ensure the reaction is maintained at room temperature, using a fan if necessary to dissipate heat from the lamp.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion of the reaction (typically 12-24 hours), remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired adduct.

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. Reactions under pressure or involving gaseous products should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for 1,2-Dibromo-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of organic chemistry and analogies to structurally similar polyhalogenated ethanes. Direct experimental data for specific reactions involving 1,2-Dibromo-1,1,2-trifluoroethane is limited in publicly available literature. These protocols should therefore be considered as starting points for experimental design and require optimization. All procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.

Introduction

This compound (C₂HBr₂F₃) is a halogenated hydrocarbon with potential applications in organic synthesis, particularly as a precursor for the introduction of the trifluorovinyl group or other fluorinated moieties. Its reactivity is primarily dictated by the presence of two bromine atoms and three fluorine atoms on a two-carbon skeleton. The principal reaction pathways are anticipated to be elimination reactions, specifically dehalogenation and dehydrobromination, leading to the formation of valuable fluorinated alkenes.

Physicochemical Data

A summary of key physicochemical properties for this compound is provided in the table below. This data is essential for the design of experimental setups, including reaction temperature control and purification methods.

| Property | Value |

| Molecular Formula | C₂HBr₂F₃ |

| Molecular Weight | 241.83 g/mol |

| CAS Number | 354-04-1 |

| Boiling Point | ~93-95 °C |

| Density | ~2.2 g/cm³ |

| Appearance | Colorless liquid |

Key Applications and Experimental Protocols

The primary synthetic utility of this compound lies in its conversion to fluorinated ethylenes, which are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Application: Synthesis of Trifluoroethylene (B1203016) via Reductive Dehalogenation

This compound can serve as a precursor to trifluoroethylene through a reductive dehalogenation reaction. This transformation is typically achieved using a reducing agent, such as activated zinc metal.

Reaction Scheme:

This protocol is adapted from established procedures for the zinc-mediated dehalogenation of similar polyhalogenated alkanes.

Materials:

-

This compound

-

Zinc dust, activated

-

Anhydrous ethanol (B145695) or methanol

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas.

-

Reaction Mixture Preparation: In the flask, place activated zinc dust (1.2 to 1.5 molar equivalents relative to the dibromoethane) and suspend it in anhydrous ethanol or methanol.

-

Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.

-

Addition of Substrate: Dissolve this compound (1.0 molar equivalent) in a minimal amount of the same anhydrous alcohol and add it to the dropping funnel.

-

Reaction Initiation: Gently heat the zinc suspension to reflux.

-

Controlled Addition: Add the solution of this compound dropwise to the refluxing zinc suspension. The addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) by taking aliquots from the reaction mixture.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product, trifluoroethylene, is a gas at room temperature and can be collected in a cold trap or used directly in a subsequent reaction. Alternatively, for higher boiling products from similar reactions, the mixture is filtered to remove unreacted zinc and zinc salts. The filtrate is then subjected to distillation to isolate the product.

-

Purification: The collected trifluoroethylene can be purified by fractional condensation.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-80% (based on analogous reactions) |

| Purity (crude) | >90% (by GC) |

| Boiling Point of Product | -51 °C |

Application: Synthesis of Bromotrifluoroethylene via Dehydrobromination

The elimination of hydrogen bromide (HBr) from this compound using a base can lead to the formation of bromotrifluoroethylene, a valuable synthetic intermediate.

Reaction Scheme:

This is a general protocol for base-mediated dehydrobromination. The choice of base and solvent is critical and will influence the reaction rate and selectivity.

Materials:

-

This compound

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

-

Reagent Preparation: In the flask, suspend the base (1.1 to 1.3 molar equivalents) in the anhydrous aprotic solvent under an inert atmosphere.

-

Cooling: Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm.

-

Substrate Addition: Dissolve this compound (1.0 molar equivalent) in the same anhydrous solvent and add it to the dropping funnel.

-

Controlled Reaction: Add the substrate solution dropwise to the cooled base suspension with vigorous stirring. Monitor the internal temperature to prevent a runaway reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., 1-4 hours).

-

Reaction Monitoring: Monitor the reaction progress by GC or Thin Layer Chromatography (TLC) (if applicable).

-

Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution) at a low temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product can be purified by distillation.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 50-70% (highly dependent on conditions) |

| Purity (after purification) | >95% (by GC) |

| Boiling Point of Product | ~-7 °C |

Visualizations

Experimental Workflow for Reductive Dehalogenation

Caption: Workflow for the synthesis of trifluoroethylene.

Logical Relationship of Elimination Pathways

Caption: Potential elimination pathways of this compound.

Application Notes and Protocols: 1,2-Dibromo-1,1,2-trifluoroethane as a Precursor for Fluoroalkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 1,2-dibromo-1,1,2-trifluoroethane as a versatile precursor for the synthesis of valuable fluoroalkenes. Fluoroalkenes are crucial building blocks in medicinal chemistry and materials science. Two primary synthetic pathways, dehalogenation and dehydrohalogenation, are explored, offering routes to trifluoroethene and bromotrifluoroethene, respectively. These protocols are based on established chemical principles for similar halogenated compounds and are intended to serve as a foundational guide for researchers.

Introduction

Fluorinated alkenes are of significant interest in the pharmaceutical and agrochemical industries due to their unique chemical and physical properties, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound is a readily available halogenated hydrocarbon that can serve as a valuable starting material for the synthesis of key fluoroalkene synthons. This application note details two primary methods for the conversion of this compound into fluoroalkenes: zinc-mediated dehalogenation to yield trifluoroethene and base-induced dehydrohalogenation to produce bromotrifluoroethene.

Reaction Pathways

Two principal reaction pathways for the conversion of this compound to fluoroalkenes are outlined below. These pathways involve either the removal of both bromine atoms (dehalogenation) or the elimination of a hydrogen and a bromine atom (dehydrohalogenation).

Caption: Reaction pathways for fluoroalkene synthesis.

Quantitative Data Summary

The following tables summarize the expected reactants, products, and key reaction parameters for the two proposed synthetic routes. Please note that yields are estimates based on similar reactions and may require optimization.

Table 1: Zinc-Mediated Dehalogenation of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Zinc dust |

| Solvent | Ethanol (B145695), Acetic Acid |

| Product | Trifluoroethene |

| Reaction Type | Reductive Dehalogenation |

| Expected Yield | Moderate to High |

| Reaction Temperature | 50-70 °C |

| Reaction Time | 2-4 hours |

Table 2: Base-Induced Dehydrohalogenation of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Potassium Hydroxide (B78521) (KOH) or Sodium Ethoxide (NaOEt) |

| Solvent | Ethanol |

| Product | Bromotrifluoroethene |

| Reaction Type | Elimination (E2) |

| Expected Yield | Moderate |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

Experimental Protocols

Protocol 1: Synthesis of Trifluoroethene via Dehalogenation

This protocol describes the reductive dehalogenation of this compound using zinc powder in an acidic ethanol solution.

Caption: Workflow for trifluoroethene synthesis.

Materials:

-

This compound (1 eq)

-

Zinc dust (2.5 eq)

-

Ethanol

-

Glacial Acetic Acid

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the flask, add this compound, ethanol, and a catalytic amount of glacial acetic acid.

-

Begin stirring the mixture and gently heat it to 50 °C.

-

Slowly add the zinc dust to the reaction mixture in small portions. An exothermic reaction may be observed.

-

After the addition of zinc is complete, continue to heat the mixture at reflux (approximately 50-70 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the reaction mixture to remove unreacted zinc and the formed zinc salts.

-

Transfer the filtrate to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain trifluoroethene. Due to the volatility of the product, a cold trap is recommended.

Protocol 2: Synthesis of Bromotrifluoroethene via Dehydrohalogenation

This protocol details the elimination of hydrogen bromide from this compound using a strong base in ethanol.

Caption: Workflow for bromotrifluoroethene synthesis.

Materials:

-

This compound (1 eq)

-

Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt) (1.5 eq)

-

Ethanol (absolute)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve potassium hydroxide or sodium ethoxide in absolute ethanol.

-

Heat the basic solution to a gentle reflux.

-

Slowly add this compound to the refluxing solution from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, continue to reflux the mixture for 4-8 hours. Monitor the reaction by GC-MS.

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully pour the reaction mixture into a beaker containing cold water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure bromotrifluoroethene.

Spectroscopic Data of a Representative Product

Bromotrifluoroethylene (B1204643) (F₂C=CFBr)

The successful synthesis of bromotrifluoroethylene can be confirmed by its characteristic vibrational spectrum.

Table 3: Infrared Spectral Data for Bromotrifluoroethylene [1]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C Stretch (ν CC) | 1783 |

| C-F Stretch (ν CF) | 1330 |

| C-F Stretch (ν CF) | 1203 |

| C-F Stretch (ν CF) | 1027 |

| C-Br Stretch (ν CBr) | 659 |

| CF₂ Bend (δ CF₂) | 510 |

| CFBr Bend (δ CFBr) | 370 |

| CF₂ Rock (ρ CF₂) | 311 |

| CFBr Rock (ρ CFBr) | 160 |

| CF₂ Wag (β CF₂) | 538 |

| CFBr Wag (β CFBr) | 355 |

| Torsion (τ) | 150 |

Safety Precautions

-

This compound and the resulting fluoroalkene products are halogenated hydrocarbons and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Zinc dust is flammable and can react with water to produce flammable hydrogen gas.

-

Potassium hydroxide and sodium ethoxide are corrosive bases. Handle with care to avoid skin and eye contact.

-

The fluoroalkene products are likely to be volatile. Ensure all apparatus is well-sealed and use appropriate trapping techniques during distillation.

Conclusion

This compound is a promising precursor for the synthesis of trifluoroethene and bromotrifluoroethene. The dehalogenation and dehydrohalogenation protocols provided herein offer robust starting points for researchers to access these valuable fluoroalkenes. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity. The synthesized fluoroalkenes can subsequently be used in a variety of applications, including as building blocks for the development of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols: 1,2-Dibromo-1,1,2-trifluoroethane in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-1,1,2-trifluoroethane is a halogenated hydrocarbon with potential, though not yet extensively documented, applications in materials science. Its structure, featuring both bromine and fluorine atoms, suggests its utility as a building block for fluorinated polymers and as a flame-retardant additive. This document provides an overview of its physicochemical properties and explores its theoretical applications in polymer synthesis and flame retardancy. Detailed hypothetical experimental protocols are presented to guide researchers in exploring these potential uses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental conditions, such as reaction temperature and solvent selection.

| Property | Value |

| Molecular Formula | C₂HBr₂F₃ |

| Molecular Weight | 241.83 g/mol |

| Boiling Point | 76 °C |

| Density | 2.27 g/cm³ |

| Refractive Index | 1.41 |

Potential Application: Synthesis of Fluorinated Polymers

Due to the presence of reactive carbon-bromine bonds, this compound can theoretically be utilized in radical polymerization processes. It could potentially act as a chain transfer agent or, under specific conditions, as a monomer to incorporate fluoroalkyl moieties into a polymer backbone. The incorporation of fluorine can significantly enhance a material's chemical resistance, thermal stability, and surface properties (e.g., hydrophobicity).

Hypothetical Experimental Protocol: Radical Polymerization of Methyl Methacrylate (B99206) with this compound as a Chain Transfer Agent

This protocol describes a hypothetical procedure for the free-radical polymerization of methyl methacrylate (MMA) using this compound to introduce bromine and fluorine end-groups to the polymer chain.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Azobisisobutyronitrile (AIBN)

-

Toluene (B28343), anhydrous

-

Schlenk flask

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and hot plate

-

Vacuum line

Procedure:

-

Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and purged with nitrogen.

-

Reagent Addition:

-

Add 20 mL of anhydrous toluene to the flask.

-

Add 10 g of purified methyl methacrylate.

-

Add 0.5 g of this compound.

-

Add 0.05 g of AIBN.

-

-

Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is backfilled with nitrogen and immersed in an oil bath preheated to 70°C. The reaction is allowed to proceed for 6 hours with continuous stirring.

-

Termination and Precipitation: The polymerization is terminated by cooling the flask in an ice bath and exposing the contents to air. The polymer is precipitated by slowly pouring the reaction mixture into 200 mL of cold methanol with vigorous stirring.

-

Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of toluene, and re-precipitated in cold methanol. This process is repeated twice to ensure the removal of unreacted monomers and initiator fragments.

-

Drying: The purified polymer is dried in a vacuum oven at 40°C to a constant weight.

-